molecular formula C16H26N2O2 B1427996 2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1267705-78-1

2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No. B1427996
M. Wt: 278.39 g/mol
InChI Key: JJRCHJVVHPEAKH-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol, also known as MPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis Process : The compound 2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol and its derivatives can be synthesized via nucleophilic substitution reactions. This process involves bromination and further reactions with various agents to create specific derivatives (Mishriky & Moustafa, 2013).

  • Pharmacological Activity : Some derivatives of this compound have been explored for their potential as PPARgamma agonists. These agonists are significant for their role in managing metabolic disorders, including diabetes (Collins et al., 1998).

  • Antagonistic Activity : Specific derivatives have been investigated for their α1 receptor antagonistic activity. This type of activity is relevant in the context of cardiovascular diseases and certain types of prostate disorders (Hon, 2013).

Chemical and Physical Properties

  • Polymorphism Control : Research into the polymorphism of similar compounds, such as ASP3026, shows the importance of controlling polymorphic forms in drug development. Polymorphism can affect the stability, solubility, and bioavailability of pharmaceutical compounds (Takeguchi et al., 2015).

  • Solvent Effects : Studies also focus on the effects of different solvents and temperatures on the solvent-mediated polymorph transformation of similar compounds. This is crucial for large-scale manufacturing and ensuring the consistency and efficacy of the final pharmaceutical product (Takeguchi et al., 2016).

Biological Applications

  • Src Kinase Inhibition and Anticancer Activity : Derivatives of this compound have been synthesized and evaluated as Src kinase inhibitors. Src kinase is a target in cancer treatment, indicating potential applications in oncology (Sharma et al., 2010).

  • Role in Serotonin Receptor Binding : The modification of the molecule has been investigated to understand its binding affinity for the human serotonin 5-HT6 receptor. This suggests potential applications in neurological and psychiatric disorders (Łażewska et al., 2019).

  • HDAC Inhibitor for Cancer Treatment : Some derivatives show potential as histone deacetylase inhibitors (HDACi), emerging as a new class of agents in cancer treatment (Thaler et al., 2010).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1-(4-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-13(2)20-15-6-4-14(5-7-15)16(19)12-18-10-8-17(3)9-11-18/h4-7,13,16,19H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRCHJVVHPEAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CN2CCN(CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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